

Development and Comparative Analysis of a 2-Methyltetrahydrofuran-2-carbonitrile Analytical Standard

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Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-2-carbonitrile

Cat. No.: B057949

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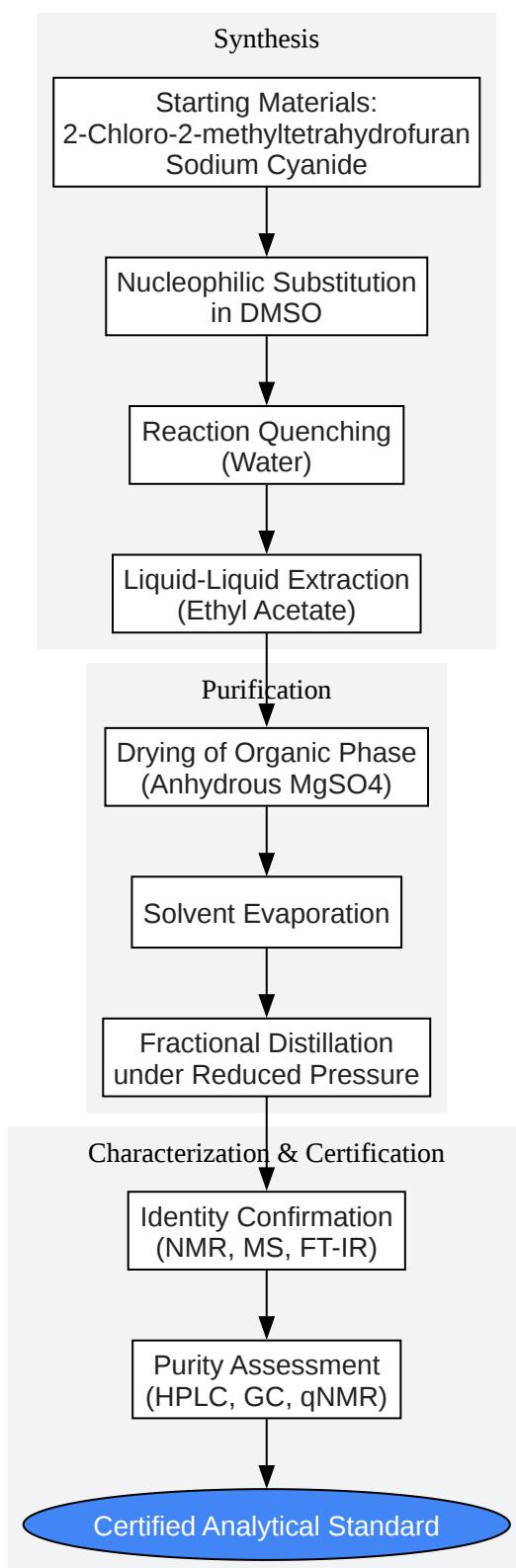
This guide provides a comprehensive overview of the development of a new analytical standard for **2-Methyltetrahydrofuran-2-carbonitrile**, a key heterocyclic building block in organic synthesis and pharmaceutical research.^[1] It details the synthesis, purification, and characterization of an in-house primary reference standard and presents a comparative analysis against a hypothetical, commercially available alternative. This document is intended for researchers, scientists, and drug development professionals requiring a well-characterized standard for quantitative analysis and quality control.

Development of an In-House Analytical Standard

The development of a primary analytical standard for **2-Methyltetrahydrofuran-2-carbonitrile** is a multi-step process that begins with the chemical synthesis of the compound and proceeds through rigorous purification and characterization to establish its identity and purity.

Synthesis and Purification Workflow

The in-house standard was synthesized via a nucleophilic substitution reaction, followed by a multi-step purification process to remove impurities and residual reagents. The general workflow for the development of the analytical standard is depicted below.



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Caption: Workflow for the Development of the **2-Methyltetrahydrofuran-2-carbonitrile** Analytical Standard.

Experimental Protocols

1.2.1. Synthesis of **2-Methyltetrahydrofuran-2-carbonitrile**

To a solution of 2-chloro-2-methyltetrahydrofuran (1.0 eq) in dimethyl sulfoxide (DMSO), sodium cyanide (1.2 eq) was added portion-wise at room temperature. The reaction mixture was stirred at 60°C for 24 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

1.2.2. Purification

The crude product was purified by fractional distillation under reduced pressure to yield **2-Methyltetrahydrofuran-2-carbonitrile** as a colorless oil.

1.2.3. Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer in CDCl_3 to confirm the chemical structure.
- Mass Spectrometry (MS): The molecular weight was confirmed by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the nitrile functional group was confirmed by the characteristic $\text{C}\equiv\text{N}$ stretching vibration.
- High-Performance Liquid Chromatography (HPLC): Purity was assessed using a C18 column with a mobile phase of acetonitrile and water, with UV detection at 210 nm.
- Gas Chromatography (GC): Orthogonal purity assessment and residual solvent analysis were performed using a capillary GC with a flame ionization detector (FID).
- Quantitative NMR (qNMR): The absolute purity (potency) of the standard was determined by qNMR using a certified internal standard.

Summary of Characterization Data

The following table summarizes the key analytical data for the newly developed in-house analytical standard.

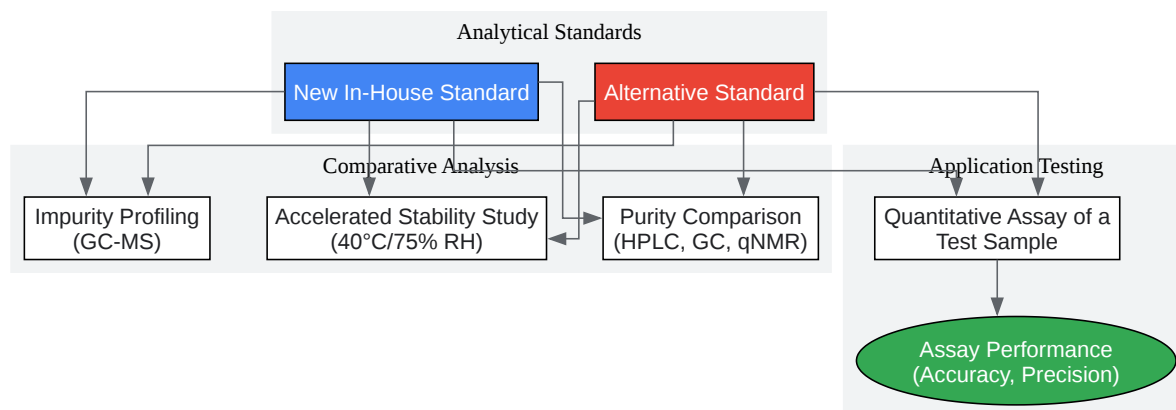
Parameter	Method	Result
Identity Confirmation		
¹ H NMR	NMR	Conforms to the structure of 2-Methyltetrahydrofuran-2-carbonitrile.
¹³ C NMR	NMR	Conforms to the structure of 2-Methyltetrahydrofuran-2-carbonitrile.
Mass Spectrum (m/z)	GC-MS	[M] ⁺ at 111.07, consistent with the molecular formula C ₆ H ₉ NO. [2] [3]
IR Absorption (cm ⁻¹)	FT-IR	2245 cm ⁻¹ (C≡N stretch)
Purity Assessment		
Purity by HPLC	HPLC	99.8%
Purity by GC	GC-FID	99.9%
Potency by qNMR	qNMR	99.7% (w/w)
Residual Solvents	GC-HS	DMSO < 50 ppm, Ethyl Acetate < 50 ppm
Water Content	KF	0.05%

Comparative Analysis with an Alternative Standard

To evaluate the performance of the newly developed in-house standard, a comparative analysis was conducted against a hypothetical commercially available "Alternative Standard." The comparison focused on purity, characterization level, and performance in a simulated assay.

Comparison Workflow

The logical workflow for the comparative analysis is outlined in the diagram below.



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Caption: Comparative Analysis Workflow of Analytical Standards.

Comparison of Key Quality Attributes

The following table provides a side-by-side comparison of the hypothetical data for the new in-house standard and the alternative standard.

Feature	New In-House Standard	Alternative Standard (Hypothetical)
Purity & Characterization		
Purity (HPLC)	99.8%	99.5%
Purity (GC)	99.9%	Not provided
Potency (qNMR)	99.7% (w/w)	Not provided
Identity Confirmation	^1H NMR, ^{13}C NMR, MS, FT-IR	^1H NMR, MS
Major Impurity	< 0.1% (Unidentified)	0.3% (Starting Material)
Residual Solvents	< 50 ppm	< 500 ppm
Stability (Accelerated)		
Purity after 3 months at 40°C	99.7%	99.0%
Degradant Formation	< 0.1%	0.5%
Performance in Assay		
Accuracy (% Recovery)	99.5% - 100.5%	98.0% - 102.0%
Precision (% RSD)	< 0.5%	< 1.5%

Conclusion

The developed in-house analytical standard for **2-Methyltetrahydrofuran-2-carbonitrile** demonstrates a higher level of purity and more comprehensive characterization compared to the hypothetical alternative. The rigorous qualification, including orthogonal purity assessments and qNMR for potency, ensures its suitability as a primary reference material for demanding analytical applications. The superior stability and performance in quantitative assays highlight the importance of a well-characterized standard for obtaining accurate and reliable analytical results in research and quality control environments. The use of 2-Methyltetrahydrofuran and its derivatives is also noted for being a more environmentally friendly alternative to other solvents like tetrahydrofuran.[\[4\]](#)[\[5\]](#)

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